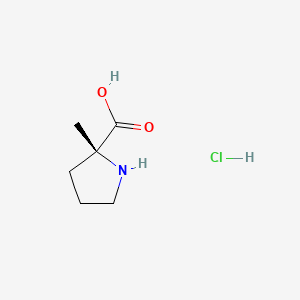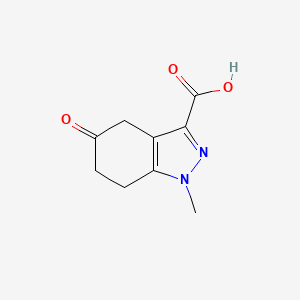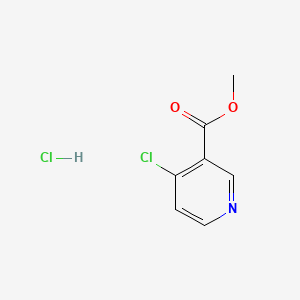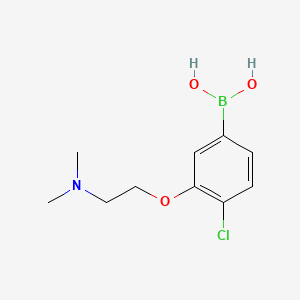
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid is an organoboron compound with the molecular formula C10H15BClNO3 and a molecular weight of 243.5 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a dimethylaminoethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-3-nitrophenol.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Etherification: The amino group is then reacted with 2-dimethylaminoethanol in the presence of a base like potassium carbonate to form the dimethylaminoethoxy derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid has several scientific research applications:
Biology: This compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
The molecular targets and pathways involved in other applications depend on the specific context and use of the compound.
Comparison with Similar Compounds
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid can be compared with other similar compounds, such as:
4-Chlorophenylboronic acid: Lacks the dimethylaminoethoxy group, making it less versatile in certain synthetic applications.
3-(2-Dimethylaminoethoxy)phenylboronic acid: Lacks the chloro group, which may affect its reactivity and selectivity in certain reactions.
4-Bromo-3-(2-dimethylaminoethoxy)phenylboronic acid: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity in coupling reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11(14)15)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSHKCFCHGIRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCCN(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681704 |
Source


|
| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-02-8 |
Source


|
| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)
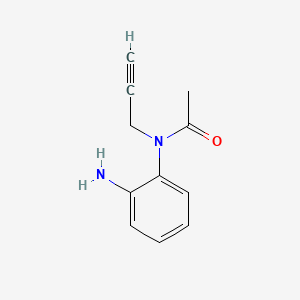
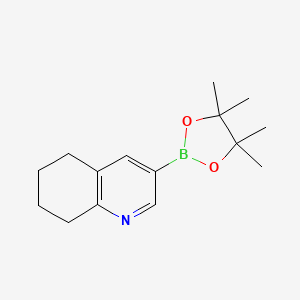
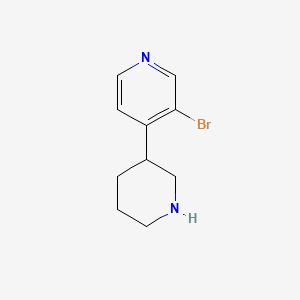
![6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine](/img/structure/B597358.png)
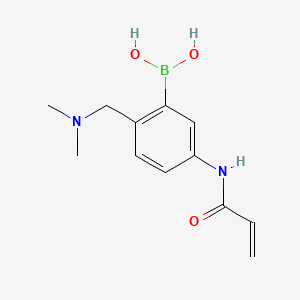
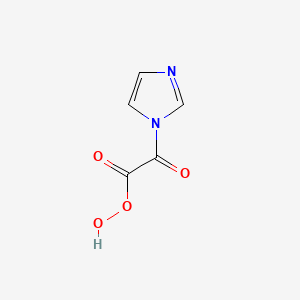
![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)
